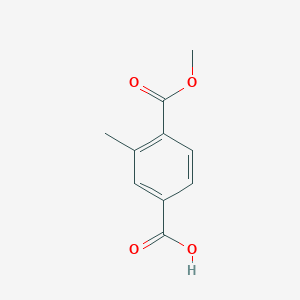
4-(Methoxycarbonyl)-3-methylbenzoic acid
Cat. No. B184086
Key on ui cas rn:
116934-87-3
M. Wt: 194.18 g/mol
InChI Key: HFCRSABBNBNZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06515124B2
Procedure details


A mixture of 4-bromo-2-methylbenzoic acid methyl ester (prepared by the literature method: Keuning, K. J.; Evenhuis, N. Recueil Trav. Chim. Pays-Bas 1935, 54, 73-75; 12.21 g, 53.3 mmol), triethylamine (16.00 g, 158.1 mmol), palladium(II) acetate (0.28 g, 1.25 mmol), bis(diphenylphosphino)propane (0.52 g, 1.26 mmol), water (16.00 g, 888.1 mmol) and acetonitrile (40 mL) was pressurized to 40 pounds per square inch with carbon monoxide and the pressure was released. After six such cycles, the bottle was pressurized again and the contents were stirred at 83° C. for 3 h. The reaction mixture was cooled to room temperature and depressurized. Ethyl acetate (100 mL) was added and the solution was filtered and then extracted with water (5×40 mL). The combined aqueous layers were acidified with 1N hydrochloric acid solution to pH 2 and the resulting mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (200 mL), dried (MgSO4) and evaporated under reduced pressure to give 4-(methoxycarbonyl)-3-methylbenzoic acid as a colorless solid (4.83 g, 47% yield).

[Compound]
Name
Bas 1935
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][C:5]=1[CH3:11].C(N(CC)CC)C.O.[C]=O.[C:23]([O:26]CC)(=[O:25])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C(P(C2C=CC=CC=2)C2C=CC=CC=2)(C)C)C2C=CC=CC=2)C=CC=CC=1.C(#N)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]([C:23]([OH:26])=[O:25])=[CH:6][C:5]=1[CH3:11])=[O:12] |f:5.6.7,^3:20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)Br)C)=O
|
Step Two
[Compound]
|
Name
|
Bas 1935
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Eight
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C(C)(C)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Nine
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
83 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the contents were stirred at 83° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by the literature method
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (5×40 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with ethyl acetate (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=C(C=C(C(=O)O)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.83 g | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
